2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide
Description
2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
Molecular Formula |
C23H18BrN5O2S |
|---|---|
Molecular Weight |
508.4 g/mol |
IUPAC Name |
2-[[5-(4-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C23H18BrN5O2S/c24-18-10-8-17(9-11-18)22-27-28-23(29(22)19-4-2-1-3-5-19)32-15-21(31)26-25-14-16-6-12-20(30)13-7-16/h1-14,30H,15H2,(H,26,31)/b25-14+ |
InChI Key |
GKMRXLHXQBGKHR-AFUMVMLFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC=C(C=C3)O)C4=CC=C(C=C4)Br |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=C(C=C3)O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and an appropriate precursor, such as a bromophenyl derivative.
Thioether Formation: The triazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Hydrazide Formation: The resulting compound is further reacted with acetic hydrazide to form the acetohydrazide moiety.
Schiff Base Formation: Finally, the compound undergoes a condensation reaction with 4-hydroxybenzaldehyde to form the Schiff base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the Schiff base, converting it back to the corresponding amine and aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amine and aldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of hydrazine derivatives with appropriate aldehydes or ketones. The structure is confirmed using various techniques including NMR spectroscopy, mass spectrometry, and elemental analysis. For instance, the compound can be synthesized through S-alkylation followed by reduction processes, as detailed in recent studies .
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of triazole derivatives. The compound has shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of cell wall synthesis or inhibition of specific metabolic pathways in microorganisms .
Anticancer Potential
Triazole derivatives are known for their anticancer activities. Research indicates that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. In vitro studies have suggested that it can affect signaling pathways related to tumor growth .
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects, particularly in models of acute and chronic inflammation. Molecular docking studies suggest that it may act as a 5-lipoxygenase inhibitor, which is significant in managing inflammatory diseases .
Antioxidant Activity
Research indicates that this compound exhibits notable antioxidant properties, which can protect cells from oxidative stress. This activity is crucial for preventing cellular damage associated with various diseases .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers involved testing the compound against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial viability at specific concentrations, indicating its potential as an antimicrobial agent .
Case Study 2: Cancer Cell Line Studies
In vitro tests on breast cancer cell lines demonstrated that the compound inhibited cell proliferation by inducing apoptosis. Flow cytometry analysis revealed an increase in sub-G1 phase cells, suggesting effective cell cycle arrest .
Data Tables
Mechanism of Action
The mechanism of action of 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide involves interactions with various molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The Schiff base moiety may also play a role in binding to biological targets, affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A simpler triazole derivative with similar biological activities.
4-Phenyl-1,2,4-triazole: Another triazole derivative with a phenyl group, used in similar applications.
4-Bromophenyl-1,2,4-triazole: A triazole derivative with a bromophenyl group, similar in structure to the compound .
Uniqueness
The uniqueness of 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide lies in its combination of functional groups. The presence of the sulfanyl group, Schiff base, and triazole ring provides a unique set of chemical properties and potential biological activities that are not found in simpler triazole derivatives.
Biological Activity
The compound 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide is a novel triazole derivative with potential biological activities. This article reviews its synthesis, characterization, and biological activity, particularly focusing on its antimicrobial and anticancer properties.
Synthesis and Characterization
The synthesis of this compound involves the S-alkylation of a triazole derivative followed by hydrazone formation. The compound has been characterized using various techniques such as NMR spectroscopy and mass spectrometry. Key features include:
- Molecular Formula : C25H21BrN4O3S
- Molecular Weight : 537.4 g/mol
- Melting Point : 152–153 °C (for related compounds) .
Antimicrobial Activity
Recent studies have demonstrated that triazole derivatives exhibit significant antibacterial properties. The compound has been evaluated for its effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The Minimum Inhibitory Concentration (MIC) values for the compound were found to be in the range of 20–40 µM against S. aureus, indicating moderate antibacterial activity . Comparatively, traditional antibiotics like ceftriaxone showed lower MIC values (0.1 µM), suggesting that while the compound is effective, it may not be as potent as established antibiotics .
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 20–40 |
| Escherichia coli | 40–70 |
Anticancer Activity
The anticancer potential of triazole derivatives has been a focus of research due to their ability to inhibit tumor growth. The compound's efficacy was tested against various cancer cell lines, revealing promising results:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
- Cell Viability Assay : The compound exhibited a dose-dependent decrease in cell viability.
In one study, the compound demonstrated over 50% inhibition at concentrations above 25 µg/mL . This suggests that it may interfere with cancer cell proliferation mechanisms.
Case Studies
-
Case Study on Antibacterial Efficacy :
A study involving the compound showed that it could effectively inhibit biofilm formation by S. aureus, which is critical in chronic infections. The biofilm inhibition was assessed using crystal violet staining methods, revealing significant reductions in biofilm mass compared to untreated controls . -
Case Study on Anticancer Activity :
In vitro studies indicated that the compound induced apoptosis in MCF-7 cells, as evidenced by increased annexin V staining and caspase activation assays. These findings suggest that the compound may act through apoptotic pathways to exert its anticancer effects .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The compound can be synthesized via multi-step protocols involving cyclization, thiolation, and hydrazone formation. For example, S-alkylation of triazole-thione intermediates with halogenated acetohydrazides is a common strategy. Key steps include:
- Cyclocondensation of thiosemicarbazides to form the 1,2,4-triazole core .
- Thiol group introduction via nucleophilic substitution or oxidation-reduction reactions .
- Hydrazone formation by reacting acetohydrazides with 4-hydroxybenzaldehyde derivatives under acidic conditions . Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (60–100°C), and catalysts (e.g., acetic acid for cyclization). Purity is confirmed via TLC and recrystallization .
Q. Which spectroscopic and crystallographic methods are critical for structural characterization?
- FT-IR : Identifies functional groups (e.g., C=N stretching at ~1600 cm⁻¹, S-H at ~2550 cm⁻¹) .
- NMR : ¹H/¹³C NMR confirms substituent connectivity (e.g., aromatic protons, methylidene CH=N at δ ~8.3 ppm) .
- X-ray crystallography : SHELX software refines crystal structures, resolving bond lengths/angles and confirming stereochemistry. For example, the triazole ring’s planarity and sulfanyl group orientation can be validated .
- Mass spectrometry : High-resolution ESI-MS verifies molecular ion peaks and fragmentation patterns .
Advanced Questions
Q. How can computational methods (e.g., DFT, molecular docking) elucidate bioactivity mechanisms?
- DFT calculations : Analyze electronic properties (HOMO-LUMO gaps, MEP surfaces) to predict reactivity. For example, the sulfanyl group’s electron-withdrawing effect may enhance electrophilic interactions .
- Molecular docking : Simulate binding to target enzymes (e.g., tyrosinase, acetylcholinesterase). Docking scores and binding poses explain inhibition potency. AutoDock Vina or Schrödinger Suite can model interactions, such as hydrogen bonding with the hydroxyphenyl group .
- MD simulations : Assess protein-ligand stability over time (e.g., RMSD < 2 Å over 100 ns) to validate docking results .
Q. How can contradictory bioactivity data across studies be resolved?
Discrepancies in biological results (e.g., antioxidant vs. enzyme inhibition) may arise from assay conditions or structural analogs. Strategies include:
- Dose-response profiling : Test multiple concentrations (e.g., 1–100 µM) to establish IC₅₀ values .
- SAR studies : Modify substituents (e.g., bromophenyl to methoxyphenyl) and compare activities. For instance, replacing the 4-hydroxyphenyl group with a methylidene moiety reduced antioxidant activity by 30% in FRAP assays .
- Enzyme kinetics : Determine inhibition modes (competitive/non-competitive) via Lineweaver-Burk plots .
Q. What experimental designs are optimal for evaluating in vitro bioactivity?
- Antioxidant assays : Use DPPH radical scavenging (λ = 517 nm) and FRAP (ferric ion reduction at λ = 593 nm). Include controls like BHT and ascorbic acid .
- Enzyme inhibition :
- Tyrosinase : Monitor L-DOPA oxidation at λ = 475 nm .
- Acetylcholinesterase : Ellman’s method (λ = 412 nm) with donepezil as a positive control .
Q. How can crystallographic data be refined using SHELX, and what challenges arise?
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 298 K. Ensure crystal quality (Rint < 5%) .
- Refinement in SHELXL :
Solve phase problem via direct methods.
Assign anisotropic displacement parameters for non-H atoms.
Validate using R-factor (target < 0.05) and goodness-of-fit (GOF ~1.0).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
